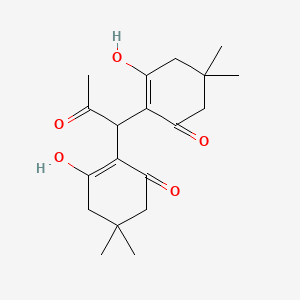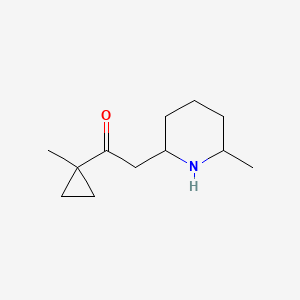
(S)-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine is a chiral compound that features a pyrrolidine ring substituted with a nitro-benzenesulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine typically involves the reaction of (S)-pyrrolidin-3-ylamine with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: 0°C to room temperature
- Reaction time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The sulfonyl group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Oxidation: The pyrrolidine ring can be oxidized to form lactams using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate
Oxidation: Potassium permanganate, chromium trioxide
Major Products Formed
Reduction: (S)-1-(2-Amino-benzenesulfonyl)-pyrrolidin-3-ylamine
Substitution: Various substituted pyrrolidin-3-ylamine derivatives
Oxidation: Pyrrolidin-3-one derivatives
Applications De Recherche Scientifique
(S)-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Biological Studies: Used in studies involving enzyme inhibition and protein modification.
Industrial Applications: Employed in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine involves its interaction with specific molecular targets, such as enzymes. The nitro-benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, making it useful in studying enzyme functions and developing inhibitors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Nitrobenzenesulfonyl chloride
- 2-Nitrobenzenesulfonylhydrazide
- 4-Fluoro-2-nitro-benzenesulfonyl chloride
Uniqueness
(S)-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine is unique due to its chiral nature and the presence of both a nitro-benzenesulfonyl group and a pyrrolidine ring. This combination of functional groups provides distinct reactivity and potential for selective interactions with biological targets, making it valuable in medicinal chemistry and biochemical research.
Propriétés
Formule moléculaire |
C10H13N3O4S |
|---|---|
Poids moléculaire |
271.30 g/mol |
Nom IUPAC |
(3S)-1-(2-nitrophenyl)sulfonylpyrrolidin-3-amine |
InChI |
InChI=1S/C10H13N3O4S/c11-8-5-6-12(7-8)18(16,17)10-4-2-1-3-9(10)13(14)15/h1-4,8H,5-7,11H2/t8-/m0/s1 |
Clé InChI |
ZDRSNFHPZUULMP-QMMMGPOBSA-N |
SMILES isomérique |
C1CN(C[C@H]1N)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
SMILES canonique |
C1CN(CC1N)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



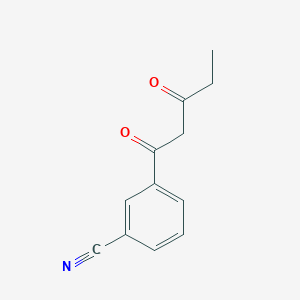
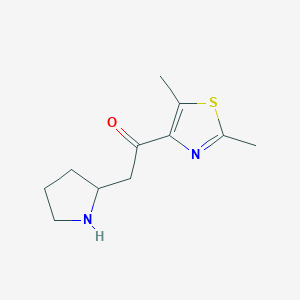
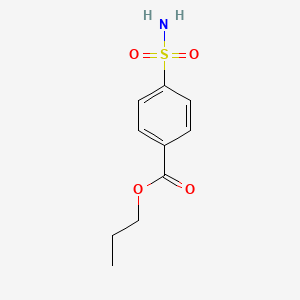

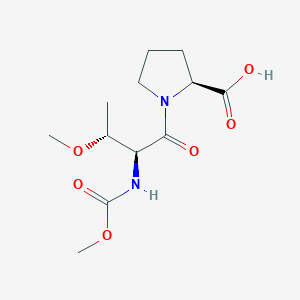
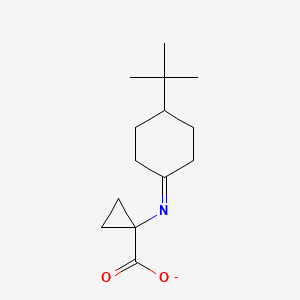
![[1-(Pyridin-2-yl)ethenyl]boronic acid](/img/structure/B13063432.png)
![Boronic acid, b-[3-[[(4-pyridinylmethyl)amino]carbonyl]phenyl]-](/img/structure/B13063433.png)


![2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),5,7-triene](/img/structure/B13063449.png)
